molecular formula C17H17N3O B7461393 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No. B7461393
M. Wt: 279.34 g/mol
InChI Key: PQYDALNRYUFQPV-UHFFFAOYSA-N
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Description

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as PPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPDC is a heterocyclic compound that contains a pyridine ring, a phenyl group, and a carboxamide group.

Scientific Research Applications

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to exhibit significant anti-cancer and anti-inflammatory activities. 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has also been used as a building block in the synthesis of various bioactive compounds.
In materials science, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been used as a ligand for the preparation of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide-based MOFs have shown promising results in these applications.
In catalysis, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been used as a ligand for the preparation of palladium catalysts. These catalysts have been shown to exhibit high activity and selectivity in various organic transformations.

Mechanism of Action

The mechanism of action of 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is not fully understood. However, studies have suggested that 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide exerts its anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways. 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical and Physiological Effects:
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to exhibit significant anti-cancer and anti-inflammatory activities in vitro and in vivo. 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In addition, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is a relatively simple compound to synthesize and purify, making it a useful building block for the synthesis of various bioactive compounds. 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is also relatively stable and can be stored for long periods without significant degradation.
However, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is not without its limitations. 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is relatively insoluble in water, which may limit its applications in certain biological assays. In addition, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide. One area of interest is the development of 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide-based MOFs for gas storage and separation applications. Another area of interest is the development of 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide-based catalysts for organic transformations. Additionally, further studies are needed to fully understand the mechanism of action of 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide and its potential applications in medicinal chemistry.

Synthesis Methods

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized by a one-pot reaction using commercially available starting materials. The synthesis involves the reaction of 3-aminopyridine with 4-bromobenzaldehyde in the presence of a base, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product, 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide, is obtained in high yield and purity.

properties

IUPAC Name

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(19-16-7-4-10-18-13-16)20-11-8-15(9-12-20)14-5-2-1-3-6-14/h1-8,10,13H,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDALNRYUFQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide

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